molecular formula C13H16N2O3 B2565025 3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1710821-09-2

3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B2565025
CAS No.: 1710821-09-2
M. Wt: 248.282
InChI Key: CILPVTWSVKQFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid is a complex organic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a carboxylic acid group and a 2,2-dimethylpropyl substituent. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the 2,2-Dimethylpropyl Group: The 2,2-dimethylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides and strong bases.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid: Lacks the 2,2-dimethylpropyl group, resulting in different chemical properties and reactivity.

    3-(2,2-dimethylpropyl)-2-oxo-1,3-benzodiazole: Lacks the carboxylic acid group, affecting its solubility and biological activity.

Uniqueness

The presence of both the 2,2-dimethylpropyl group and the carboxylic acid group in 3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid imparts unique chemical properties, such as increased hydrophobicity and specific reactivity patterns. These features make it distinct from other similar compounds and valuable for various scientific applications.

Biological Activity

3-(2,2-Dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid (CAS No. 1710821-09-2) is a compound belonging to the benzodiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆N₂O₃
  • Molecular Weight : 248.28 g/mol
  • Structural Characteristics : The compound contains a benzodiazole ring structure, which is significant in determining its biological activity.

Biological Activity Overview

Benzodiazoles and their derivatives have been extensively studied for their pharmacological properties. The specific biological activities of this compound include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microorganisms.
  • Anticancer Properties : Benzodiazoles are often investigated for their potential in cancer therapy due to their ability to inhibit cell proliferation.
  • Neuropharmacological Effects : Some derivatives exhibit activity at neurotransmitter receptors, which may suggest applications in treating neurological disorders.

1. Antimicrobial Activity

Studies have demonstrated that benzodiazole derivatives can inhibit the growth of bacteria and fungi. For instance, compounds with structural similarities to 3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole have shown promising results against resistant strains of bacteria.

CompoundActivityReference
Benzimidazole Derivative AModerate antibacterial
Benzimidazole Derivative BAntifungal

2. Anticancer Studies

Research indicates that benzodiazole derivatives can act as topoisomerase inhibitors, which are crucial in cancer treatment. The mechanism involves disrupting DNA replication in cancer cells.

StudyCompound TestedResult
Study on Anticancer Activity3-(2,2-Dimethylpropyl)-2-oxo derivativeInhibited cell growth in vitro

3. Neuropharmacological Effects

The compound's interaction with serotonin receptors has been highlighted in studies focusing on its potential as an anxiolytic or antidepressant agent. Compounds with similar structures have shown selective affinity for 5-HT receptors.

CompoundReceptor AffinityReference
Similar Benzodiazole5-HT(4) receptor

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzodiazole derivatives revealed that those with specific substitutions exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 4-position of the carboxylic acid moiety enhanced activity.

Case Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Properties

IUPAC Name

3-(2,2-dimethylpropyl)-2-oxo-1H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)7-15-10-8(11(16)17)5-4-6-9(10)14-12(15)18/h4-6H,7H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILPVTWSVKQFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C2=C(C=CC=C2NC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.